molecular formula C34H43N3O3 B1244704 CDDO-Im CAS No. 443104-02-7

CDDO-Im

Katalognummer: B1244704
CAS-Nummer: 443104-02-7
Molekulargewicht: 541.7 g/mol
InChI-Schlüssel: ITFBYYCNYVFPKD-FMIDTUQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CDDO-Imidazolid beginnt typischerweise mit Oleanolsäure als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte, darunter Oxidation, Cyanaddition und Imidazolbildung . Die wichtigsten Schritte sind:

Industrielle Produktionsverfahren

Die industrielle Produktion von CDDO-Imidazolid beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren ist auf Kosteneffizienz und Skalierbarkeit ausgelegt, was es für die Großproduktion geeignet macht .

Chemische Reaktionsanalyse

Arten von Reaktionen

CDDO-Imidazolid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CDDO-Imidazolid, die jeweils einzigartige biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

CDDO-Imidazolid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

CDDO-Imidazolid übt seine Wirkungen über mehrere Mechanismen aus:

Analyse Chemischer Reaktionen

Structural Features and Reactive Sites

CDDO-Im’s reactivity arises from two key functional groups:

  • A and C rings : Contain α,β-unsaturated ketones that act as Michael acceptors, reacting with cysteine thiols through reversible thio-alkylation .

  • C-28 imidazolide : A highly reactive acylating agent that forms irreversible bonds with lysine, arginine, serine, and tyrosine residues via nucleophilic substitution .

This bifunctional design enables both monofunctional adducts (single-site modifications) and cross-linked adducts (bridging two residues) .

Michael Addition (Thio-Alkylation)

This compound reacts with cysteine residues via Michael addition at the A-ring (C1 position). This reversible reaction disrupts protein-protein interactions, such as Keap1-Nrf2 binding .

Acylation via Imidazolide

The imidazolide group undergoes nucleophilic acyl substitution with:

  • Lysine ε-amino groups

  • Arginine guanidinium groups

  • Serine/tyrosine hydroxyl groups

For example, this compound acylates Lys413 in GSTP (glutathione S-transferase pi) and Tyr85 in Keap1, forming stable adducts .

Cross-Linked Adducts

At higher concentrations (>100 nM), this compound bridges adjacent residues:

ProteinCross-Linked ResiduesAdduct Type
GSTPCys47-Ser46Acyl-alkyl
GSTPArg13-Cys14Acyl-alkyl
Keap1Cys273-Tyr85Acyl-alkyl

These adducts alter protein conformation and function .

Concentration-Dependent Reactivity Patterns

This compound’s reactivity is concentration-dependent:

ConcentrationPrimary TargetsAdduct Type
10–50 nM Lys, TyrMonofunctional
100–500 nM Cys, Ser, ArgCross-linked
≥1 μM Multiple residuesMixed

At 50 nM, cross-linked adducts dominate in GSTP (e.g., Cys47-Ser46), while 1 μM this compound modifies 8 cysteine residues in Keap1 .

GSTP Modifications

This compound modifies GSTP at 12 residues , including:

  • Cys47 (Michael addition)

  • Ser46 (acylation)

  • Arg13 (acylation)

Adducts detected via LC-MS/MS show a mass increase of +473.3 Da , corresponding to this compound’s molecular weight .

Keap1 Modifications

In Keap1, this compound targets:

ResidueModification TypeFunctional Impact
Cys273Michael additionDisrupts Keap1-Cul3 binding
Tyr85AcylationStabilizes Nrf2 binding
Cys288Michael additionReduces Nrf2 ubiquitination

Cys151, a common electrophile target, is notably unmodified by this compound .

Biological Implications of Chemical Reactivity

  • Nrf2 Activation : Acylation of Keap1’s Tyr85 enhances Nrf2 release, upregulating antioxidant genes (e.g., HO-1, NQO1) .

  • Anti-Inflammatory Effects : Cross-linking adducts in GSTP and Keap1 reduce pro-inflammatory cytokine production (e.g., IL-6, KC) .

  • Selectivity : Low this compound concentrations (10–100 nM) preferentially modify regulatory residues (e.g., Tyr85), while higher doses induce broad cross-linking .

This compound’s dual reactivity enables precise targeting of redox and inflammatory pathways, making it a potent tool for studying protein-electrophile interactions. Its adducts’ structural and functional diversity underscores the importance of concentration-dependent profiling in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.

Case Studies:

  • A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
  • In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type Effect of this compound Mechanism
Triple-Negative BreastInhibits tumorsphere formationTargets cancer stem cells; down-regulates signaling
LeukemiaInduces apoptosisUp-regulates apoptotic genes; inhibits Myc protein
MelanomaSuppresses tumor growth in vivoInduces differentiation; modulates redox balance

Protection Against Oxidative Stress

Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.

Case Studies:

  • Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
  • Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition Effect of this compound Mechanism
Hyperoxic Acute Lung InjuryProtects lung tissueEnhances Nrf2 signaling
Acetaminophen HepatotoxicityProtects liver from oxidative damageInduces Nrf2-dependent gene expression

Anti-Inflammatory Effects

Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.

Case Studies:

  • A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
  • Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition Effect of this compound Mechanism
Inflammatory ModelsReduces pro-inflammatory cytokinesInhibits iNOS and COX-2 production

Biologische Aktivität

CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.

Nrf2 Pathway Activation

This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:

Study Model Findings
WT MiceSignificant upregulation of Nrf2 target genes at 72h post-treatment (p<0.05).
HepatocytesIncreased autophagy activity and reduced apoptosis markers after hypoxia/reoxygenation injury.
In vitroInduction of HO-1 and reduction of reactive oxygen species (ROS) in treated cells.

Cytoprotective Effects

The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:

  • Increased levels of LC3B-II, indicating enhanced autophagy.
  • Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
  • Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.

Renal Protection

A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:

  • Improved renal function and histology.
  • Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
  • Upregulation of cytoprotective genes associated with the Nrf2 pathway .

Hepatic Protection

In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:

  • Enhanced survival rates compared to control groups.
  • Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
  • Increased autophagic flux as evidenced by CYTO-ID assays .

Clinical Implications

This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.

Antitumor Activity

Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.

Eigenschaften

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFBYYCNYVFPKD-FMIDTUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433315
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443104-02-7
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDDO-Im
Reactant of Route 2
CDDO-Im
Reactant of Route 3
CDDO-Im
Reactant of Route 4
CDDO-Im
Reactant of Route 5
Reactant of Route 5
CDDO-Im
Reactant of Route 6
CDDO-Im
Customer
Q & A

A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] this compound also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]

ANone:

  • Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Structure-activity relationship (SAR) studies have identified key structural features in this compound contributing to its potent activity:

  • Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]
  • Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []
  • C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of this compound. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.

A: this compound possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, this compound demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []

A: this compound's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when this compound is used in combination therapies.

ANone: this compound demonstrates potent anti-cancer activity both in vitro and in vivo:

  • Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []
  • Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]
  • Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]
  • Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]
  • Protects against aflatoxin-induced liver cancer in rats. [, ]
  • Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []
  • Protects against hyperoxic acute lung injury in mice. []

ANone: While this compound shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to this compound are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.

A: Understanding the safety profile of this compound is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of this compound led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.

ANone: Various analytical methods are employed to characterize and quantify this compound:

  • High-performance liquid chromatography (HPLC): Commonly used for separation and quantification of this compound in biological samples. []
  • Mass Spectrometry (MS): Coupled with HPLC for sensitive detection and structural characterization of this compound and its metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.